2-Amino-4-phenylpyridine

Description

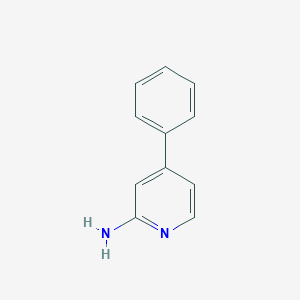

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIJCGWLQNKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069430 | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60781-83-1 | |

| Record name | 4-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-phenylpyridine fundamental properties

An In-depth Technical Guide on the Core Properties of 2-Amino-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic amine of interest in medicinal chemistry and materials science. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative featuring a phenyl group at the 4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 170.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 60781-83-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Melting Point | Data not available. For the related compound 2-amino-4-methylpyridine, the melting point is 96-99 °C.[1] For 2-amino-4-phenylpyrimidine, it is 162-164 °C. | |

| Boiling Point | Data not available. The related compound 2-amino-4-methylpyridine has a boiling point of 230 °C.[1] | |

| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 170.084398327 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |

| Complexity | 152 | --INVALID-LINK-- |

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic Protons (Phenyl & Pyridine Rings): Multiple signals expected in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will likely appear as doublets and a singlet, while the phenyl protons will show multiplets. Amino Protons: A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) would be shifted downfield. |

| FT-IR | N-H Stretching: Broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. C=C and C=N Stretching: Peaks in the 1400-1650 cm⁻¹ region characteristic of the aromatic rings. C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak is expected at m/z = 170. Fragmentation: Common fragmentation patterns would involve the loss of HCN, NH₂, or cleavage of the phenyl group. |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a plausible approach for this compound.

Synthesis of this compound

This synthesis can be approached via a multi-component reaction, which is an efficient method for generating molecular complexity in a single step.

Materials and Reagents:

-

Benzaldehyde

-

Malononitrile

-

Acetone

-

Ammonium acetate

-

Ethanol (absolute)

-

Catalyst (e.g., piperidine or a Lewis acid like ZnCl₂)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine or a Lewis acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

Potential Biological Activity and Signaling Pathways

While direct biological targets for this compound are not extensively documented, the aminopyridine scaffold is present in numerous biologically active molecules.

-

Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are known potent inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, suggesting that this compound could be investigated for similar inhibitory activity.

-

G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]

-

Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4][5] The planar aromatic structure of this compound makes it a candidate for investigation as an intercalating agent or a kinase inhibitor.

Given the lack of specific pathway information, a general workflow for the synthesis and characterization is visualized below.

Visualizations

Caption: General workflow for the synthesis, characterization, and potential biological evaluation of this compound.

References

- 1. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-phenylpyridine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold is a key pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. This document details established synthetic methodologies, including the Chichibabin reaction, and provides a thorough characterization profile with tabulated physical and spectral data. Furthermore, this guide illustrates key reaction mechanisms and experimental workflows using detailed diagrams to facilitate a deeper understanding of the synthesis and analysis of this important chemical entity.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most direct method involves the amination of a pre-formed 4-phenylpyridine ring, while other methods construct the pyridine ring itself.

Chichibabin Reaction: Direct Amination of 4-Phenylpyridine

The Chichibabin reaction is a classic and direct method for the amination of pyridine and its derivatives.[1][2] It involves the nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂), at the electron-deficient C2 position of the pyridine ring.[1][3]

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism. The amide anion (NH₂⁻) acts as a potent nucleophile, attacking the C2 position of the 4-phenylpyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[2] Aromatization is then achieved through the elimination of a hydride ion (H⁻). The liberated hydride ion subsequently reacts with an available proton source, such as the amino group of another this compound molecule or ammonia present in the reaction mixture, to form hydrogen gas.[3] An aqueous workup then yields the final this compound product.

Experimental Protocol (General Procedure):

-

Materials: 4-phenylpyridine, sodium amide (NaNH₂), anhydrous toluene or xylene, ammonium chloride solution (for quenching), diethyl ether or ethyl acetate (for extraction), anhydrous magnesium sulfate or sodium sulfate (for drying).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-phenylpyridine and anhydrous toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Carefully add sodium amide in portions to the refluxing solution. The reaction is typically exothermic.

-

Continue refluxing for several hours (4-8 hours). The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing substituted pyridines.[4][5] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] While this method is highly effective for producing 2,4,6-trisubstituted pyridines, its application for the direct synthesis of 2-aminopyridines is less common but can be adapted.

Reaction Mechanism:

The mechanism begins with the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectral properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [7] |

| Molecular Weight | 170.21 g/mol | [7] |

| Appearance | Yellow solid | [8] |

| CAS Number | 60781-83-1 | [7] |

| Purity | 95% | [8] |

Spectroscopic Data

Table 2.1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Note: Predicted chemical shifts (δ) in ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | ~4.5 - 5.5 | broad singlet | - |

| Pyridine-H6 | ~8.1 - 8.3 | doublet | ~5.0 |

| Pyridine-H5 | ~6.8 - 7.0 | doublet of doublets | ~5.0, ~1.5 |

| Pyridine-H3 | ~6.5 - 6.7 | doublet | ~1.5 |

| Phenyl-H (ortho) | ~7.5 - 7.7 | multiplet | - |

| Phenyl-H (meta, para) | ~7.3 - 7.5 | multiplet | - |

Table 2.2: ¹³C NMR (Carbon NMR) Data (101 MHz, CDCl₃) Note: Predicted chemical shifts (δ) in ppm.

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~158 - 160 |

| Pyridine-C4 | ~148 - 150 |

| Pyridine-C6 | ~147 - 149 |

| Phenyl-C (ipso) | ~138 - 140 |

| Phenyl-C (ortho, meta, para) | ~126 - 129 |

| Pyridine-C5 | ~112 - 114 |

| Pyridine-C3 | ~108 - 110 |

Table 2.3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1640 - 1600 | N-H scissoring and C=N/C=C stretching |

| 1580 - 1450 | Aromatic ring stretching |

| 1330 - 1260 | C-N stretching |

| 850 - 750 | C-H out-of-plane bending |

Table 2.4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 170 | [M]⁺ (Molecular ion) |

| 169 | [M-H]⁺ |

| 143 | [M-HCN]⁺ |

| 115 | [M-HCN-C₂H₂]⁺ |

Experimental and Characterization Workflow

The overall process for the synthesis and characterization of this compound follows a logical progression from the chemical reaction to purification and subsequent structural verification.

Conclusion

This technical guide has outlined the primary synthetic routes and detailed characterization profile for this compound. The Chichibabin reaction provides a direct and efficient method for its synthesis from 4-phenylpyridine. The provided physical and spectral data serve as a benchmark for researchers to confirm the successful synthesis and purity of this compound. The structured workflows and mechanistic diagrams offer a clear and concise reference for the practical application of these synthetic and analytical procedures in a research and development setting.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Kröhnke Pyridine Synthesis [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. synchem.de [synchem.de]

- 8. This compound | CymitQuimica [cymitquimica.com]

The Multifaceted Biological Activities of 2-Amino-4-phenylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-phenylpyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1][2] |

| MCF-7 (Breast) | 2.85 ± 0.1 | [1][2] | ||

| 2 | 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [1] |

| MCF-7 (Breast) | 5.59 ± 0.3 | [1] | ||

| 3 | 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative | Various | 0.45 - 1.66 | [3] |

| 4 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.1 - 0.85 | [4] |

Signaling Pathways in Cancer

A significant mechanism through which this compound derivatives exert their anticancer effects is by inhibiting key protein kinases within crucial signaling cascades. Notably, these compounds have been shown to interfere with the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain aminopyridine derivatives have been identified as dual inhibitors of PI3K and mTOR.

References

2-Amino-4-phenylpyridine: A Potential GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) due to its role in glucose homeostasis. This technical guide explores the potential of 2-Amino-4-phenylpyridine as a GPR119 agonist. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes information on structurally similar compounds, key experimental protocols for agonist evaluation, and the underlying GPR119 signaling pathway to provide a comprehensive resource for researchers. This guide will delve into the mechanism of action of GPR119, present representative data from analogous compounds, and provide detailed methodologies for in vitro and in vivo assessment of GPR119 agonism, thereby serving as a foundational document for the investigation of this compound and its derivatives as potential anti-diabetic agents.

Introduction to GPR119

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the development of novel T2DM therapies. The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a key second messenger in the signaling cascade that ultimately results in enhanced insulin secretion and GLP-1 release.

The GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.

This compound: A Potential Agonist

Representative Data for Structurally Similar Compounds

The following table summarizes the in vitro activity of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which serve as a proxy for the potential efficacy of this compound.[1]

| Compound | EC50 (nM) |

| Compound 19 | 75 |

| Compound 20 | 25 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

These potent EC50 values in the nanomolar range highlight the potential of the phenylpyridine core in designing effective GPR119 agonists.

Experimental Protocols

To rigorously assess the potential of this compound as a GPR119 agonist, a series of in vitro and in vivo experiments are necessary. The following sections detail the standard methodologies employed in the field.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in the presence of a base.[2] The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and heated to facilitate the cyclization and formation of the pyridine ring.[2] Purification is generally achieved through column chromatography.[2]

In Vitro Evaluation

This assay is a primary in vitro method to determine the agonistic activity of a compound on Gs-coupled receptors like GPR119.

Objective: To measure the increase in intracellular cAMP levels in response to the test compound in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.[3]

-

Test compound (this compound).

-

Positive control (a known GPR119 agonist, e.g., AR231453).[3]

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[4]

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells in a 96-well or 384-well plate and culture overnight.[4]

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[3]

-

Assay:

-

Wash the cells with assay buffer.

-

Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30-60 minutes at room temperature.[3]

-

Add the test compound, positive control, or vehicle to the respective wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature to stimulate the cells.[3]

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[3]

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Evaluation

The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.

Objective: To evaluate the ability of this compound to improve glucose tolerance in a rodent model.

Materials:

-

Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).

-

Test compound (this compound).

-

Vehicle (e.g., 0.5% methylcellulose).

-

Glucose solution (e.g., 2 g/kg body weight).[5]

-

Glucometer and test strips.

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[5][6]

-

Baseline Glucose: Measure baseline blood glucose from a tail snip (time = -30 min).[7]

-

Compound Administration: Administer the test compound or vehicle via oral gavage.[7]

-

Glucose Challenge: After a set time (e.g., 30 minutes, time = 0 min), administer a glucose solution via oral gavage.[7]

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[7]

Conclusion and Future Directions

While direct experimental validation is pending, the structural similarity of this compound to known potent GPR119 agonists suggests that it is a promising candidate for further investigation. The methodologies outlined in this guide provide a clear roadmap for the synthesis and comprehensive evaluation of its potential as a novel therapeutic agent for type 2 diabetes. Future research should focus on the synthesis of this compound and its derivatives, followed by rigorous in vitro and in vivo testing as described. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and pharmacokinetic properties of this chemical series, with the ultimate goal of identifying a clinical candidate for the treatment of T2DM. The successful development of GPR119 agonists like this compound could offer a valuable new therapeutic option for patients worldwide.[8]

References

- 1. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 6. mmpc.org [mmpc.org]

- 7. benchchem.com [benchchem.com]

- 8. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-phenylpyridine: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-phenylpyridine has emerged as a privileged scaffold and a versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a pyridine ring activated by an amino group and substituted with a phenyl moiety, offer multiple reactive sites for functionalization. This allows for the construction of a diverse array of complex molecules, including fused heterocyclic systems and substituted pyridine derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the 2-aminopyridine core can be achieved through various methodologies. One common approach involves the cyclocondensation of α,β-unsaturated compounds with reagents providing the amino group and the pyridine nitrogen. For instance, 2-amino-3-cyano-4,6-disubstituted pyridines can be synthesized from chalcones, malononitrile, and ammonium acetate in refluxing ethanol.[1] Another efficient method for the synthesis of 2-amino-3-carbonitrile pyridine derivatives utilizes an ionic liquid, ethylammonium nitrate, as a recyclable catalyst and solvent, offering good to excellent yields.[2]

A general synthetic pathway to 2-amino-4,6-diphenylnicotinonitriles involves a two-step process starting from acetophenones and aldehydes to form chalcones, which are then reacted with malononitrile and ammonium acetate.[1]

Reactions of the this compound Scaffold

The this compound moiety possesses three main sites for chemical modification: the amino group, the pyridine nitrogen, and the C-H bonds of the pyridine ring. This versatility allows for its use in a wide range of chemical transformations to generate diverse molecular architectures.

Reactions at the Amino Group

The primary amino group is a key functional handle for various transformations, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems. For example, 2-acylamino-4,6-diphenylpyridine derivatives have been synthesized and identified as potent antagonists of the GPR54 receptor, which is implicated in sex-hormone dependent diseases.[3]

Reactions involving the Pyridine Nitrogen and Amino Group

The juxtaposition of the pyridine nitrogen and the exocyclic amino group is crucial for the construction of fused five- and six-membered heterocyclic rings, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]pyridines. These ring systems are prevalent in many biologically active molecules.

C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, and the pyridine ring of this compound is a suitable substrate for such transformations. Palladium-catalyzed C-H activation, for instance, allows for the introduction of various substituents at specific positions on the pyridine ring, expanding the chemical space accessible from this building block.[4][5][6]

Applications in Medicinal Chemistry

Derivatives of this compound have shown a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Enzyme Inhibition

Substituted 2-aminopyridines have been identified as potent inhibitors of various enzymes. For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[7] A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for imaging iNOS.[8]

G-Protein Coupled Receptor (GPCR) Antagonism

As mentioned earlier, 2-acylamino-4,6-diphenylpyridines have been developed as novel antagonists for GPR54, highlighting the potential of the 2-aminopyridine scaffold in targeting GPCRs.[3]

Anticancer Activity

The 2-aminopyridine framework has been incorporated into molecules with demonstrated anticancer properties. For instance, various fused pyrimidines and related heterocycles derived from aminopyrimidine thiones have been synthesized and evaluated for their anticancer activity.[9] Similarly, derivatives of 2-amino-4-phenylthiazole have been used to synthesize coumarin, pyran, and pyridine derivatives with antitumor activities.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction yields and biological activities.

| Product | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 2-Cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadienenitrile, Hydroxylamine hydrochloride, Triethylamine | DMF | 120 °C, 3h | 79.6 | [12] |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Benzaldehyde, Acetophenone, Malononitrile, Ammonium acetate | Ethanol | Reflux | 92 | [2] |

| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 4-Methoxybenzaldehyde, Acetophenone, Malononitrile, Ammonium acetate | Ethylammonium Nitrate | 60 °C | 95 | [2] |

| 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-lithio-4-methylpyridine, Acetaldehyde | Diethyl ether | -78 °C to rt | - | [8] |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol, DAST | CH2Cl2 | 0 °C | - | [8] |

Table 1: Synthesis of 2-Aminopyridine Derivatives

| Compound | Target | Assay | IC50 (nM) | Reference |

| 2-Amino-4-methylpyridine | Mouse RAW 264.7 cell NOS II | In vitro enzyme activity | 6 | [7] |

| 2-Amino-4-methylpyridine | Human recombinant NOS II | In vitro enzyme activity | 40 | [7] |

| 2-Amino-4-methylpyridine | Human recombinant NOS I | In vitro enzyme activity | 100 | [7] |

| 2-Amino-4-methylpyridine | Human recombinant NOS III | In vitro enzyme activity | 100 | [7] |

| Compound 9l (a 2-acylamino-4,6-diphenylpyridine) | GPR54 | Binding assay | 3.7 | [3] |

Table 2: Biological Activity of 2-Aminopyridine Derivatives

Experimental Protocols

General Synthesis of 2-Amino-4,6-diarylpyridine-3-carbonitriles using an Ionic Liquid[2]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Acetophenone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethylammonium nitrate (EAN) (2 mL)

Procedure:

-

A mixture of the aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate is taken in ethylammonium nitrate.

-

The reaction mixture is refluxed at 60 °C for the appropriate time (typically 2-3 hours), with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and water is added.

-

The solid product precipitates out and is collected by filtration.

-

The product is washed with water and dried.

-

The ionic liquid can be recovered by distilling the aqueous layer at 80 °C under vacuum and reused.

Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine[8]

Step 1: Synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol

-

To a solution of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (10 mmol) in dry diethyl ether (20 mL) at -20 °C, add n-BuLi (1.6 M in Hexane, 10 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at -20 to -10 °C for 1 hour.

-

Cool the mixture to -78 °C and add acetaldehyde (35.6 mmol) via syringe.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 10 minutes.

-

Quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 30 mL), dry over Na2SO4, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Step 2: Fluorination

-

To a solution of the alcohol from Step 1 (2.05 mmol) in CH2Cl2 (5 mL) at 0 °C, add diethylaminosulfur trifluoride (DAST) (3.05 mmol) dropwise.

-

Stir for 30 minutes, during which the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated NaHCO3 solution (10 mL).

-

Extract the aqueous solution with ethyl acetate (2 x 30 mL).

-

Wash the combined organic layers with brine (2 x 30 mL) and dry over Na2SO4.

-

Purify the product by silica gel chromatography.

Step 3: Deprotection

-

In a round-bottom flask, add the fluorinated intermediate (4.1 mmol), hydroxylamine hydrochloride (144 mmol), ethanol (25 mL), and water (12.5 mL).

-

Reflux the reaction mixture and monitor by TLC (approximately 3 hours).

-

Upon completion, treat the mixture with saturated Na2CO3 solution (10 mL) and extract with CH2Cl2 (3 x 20 mL).

-

Wash the combined organic layers with brine (2 x 20 mL) and dry over Na2SO4.

-

Evaporate the solvent and purify the product to obtain 6-(2-fluoropropyl)-4-methylpyridin-2-amine.

Visualizations

Caption: General workflow for the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles.

Caption: Relationship between derivatization of the this compound scaffold and its biological applications.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and multiple points for diversification have led to its widespread use in the construction of complex molecular architectures with significant potential for therapeutic applications. The ability to readily generate libraries of substituted and fused pyridine derivatives from this scaffold will continue to drive innovation in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of more efficient and selective C-H functionalization methods and the exploration of novel biological targets for this compound-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

Unlocking the Antitumor Potential of 2-Amino-4-phenylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-amino-4-phenylpyridine scaffold has emerged as a promising pharmacophore, demonstrating significant potential for the development of potent antitumor therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound analogs, focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Antitumor Activity

A critical aspect of drug discovery is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the reported IC50 values for various this compound analogs against a panel of human cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: Cytotoxic Activity of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives

| Compound ID | 4-Aryl Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | Phenyl | -SCH2-imidazole | PC3 (Prostate) | 0.45 | [1] |

| MDA-MB-231 (Breast) | 28.2 | [1] | |||

| S2 | Phenyl | -Cl | PC3 (Prostate) | 0.85 | [1] |

| S3 | 4-Chlorophenyl | -SCH2-imidazole | PC3 (Prostate) | 0.1 | [1] |

| MDA-MB-231 (Breast) | 69.2 | [1] | |||

| S4 | 4-Methoxyphenyl | -SCH2-imidazole | PC3 (Prostate) | 0.56 | [1] |

| MDA-MB-231 (Breast) | 81.3 | [1] | |||

| 5-FU (Control) | - | - | PC3 (Prostate) | 7.49 | [1] |

| MDA-MB-231 (Breast) | 0.49 | [1] |

Table 2: Cytotoxic Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives

| Compound ID | 4-Phenyl Substituent | Cancer Cell Line | IC50 (nM) | Reference |

| 27 | Unsubstituted | A549 (Lung) | 22 | |

| H460 (Lung) | 0.23 | |||

| HT-29 (Colon) | 0.65 | |||

| SMMC-7721 (Liver) | 0.77 | |||

| MX-58151 (Control) | - | A549 (Lung) | 58 | |

| H460 (Lung) | 19 | |||

| HT-29 (Colon) | 700 | |||

| SMMC-7721 (Liver) | 1530 |

Mechanisms of Antitumor Action

The anticancer effects of this compound analogs are attributed to their interaction with key cellular targets that regulate cell proliferation, survival, and angiogenesis. Two prominent mechanisms of action that have been identified are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[2] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][4] Certain this compound derivatives have been shown to be potent inhibitors of CDK2.[1] By blocking the ATP-binding site of CDK2, these compounds prevent the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to a halt in the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7][8] Several pyridine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2. By competing with ATP for the binding site in the kinase domain of VEGFR-2, these inhibitors block its autophosphorylation and the subsequent downstream signaling cascades.[9] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.[5][6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the antitumor potential of this compound analogs.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Objective: To determine the IC50 value of a test compound against cancer cell lines.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[11][12]

-

Objective: To determine if the test compound induces apoptosis in cancer cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

-

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase activity.

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

-

-

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.[13]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[13]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection kit according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow and Logical Relationships

The discovery and preclinical development of this compound analogs as anticancer agents follow a logical progression of experiments. The workflow begins with the synthesis of the compounds, followed by an initial screening for cytotoxic activity. Promising candidates are then subjected to more detailed mechanistic studies to identify their molecular targets and confirm their mode of action, such as apoptosis induction.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The analogs discussed in this guide have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of CDK2 and VEGFR-2. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of new derivatives.

Future research should focus on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial in this endeavor. Furthermore, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into novel therapies for cancer patients.

References

- 1. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pnas.org [pnas.org]

- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. academic.oup.com [academic.oup.com]

- 8. assaygenie.com [assaygenie.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bosterbio.com [bosterbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Insecticidal Activity of 2-Phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of effective pest management agents. Among these, 2-phenylpyridine derivatives have emerged as a promising class of compounds exhibiting significant insecticidal activity against a range of agricultural pests. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and biological evaluation of 2-phenylpyridine derivatives, with a particular focus on analogues containing N-phenylbenzamide moieties. Detailed experimental protocols for key synthetic transformations and bioassays are provided, alongside a quantitative summary of insecticidal activity to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation insecticides.

Introduction

Pyridine-containing compounds are integral to the agrochemical industry, with numerous commercial products employed as herbicides, fungicides, and insecticides.[1] The 2-phenylpyridine core, in particular, has been identified as a privileged scaffold in medicinal chemistry and agrochemistry due to its unique structural and electronic properties that facilitate favorable interactions with biological targets. Recent research has highlighted the potential of 2-phenylpyridine derivatives as potent insecticides, demonstrating high efficacy against economically important pests such as Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite).[1][2] This guide will delve into the synthetic strategies for accessing these molecules, explore their potential mechanisms of action, and analyze the structural features that govern their insecticidal potency.

Synthesis Methodologies

The synthesis of insecticidal 2-phenylpyridine derivatives often involves a multi-step approach, beginning with the construction of the core 2-phenylpyridine scaffold, followed by the introduction of various substituents to modulate biological activity.

Core Scaffold Synthesis

Several methods are available for the synthesis of the 2-phenylpyridine backbone.

-

Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method for forming the C-C bond between the pyridine and phenyl rings. It typically involves the reaction of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[1]

-

Reaction of Phenyllithium with Pyridine: This organometallic approach provides a direct route to 2-phenylpyridine through the nucleophilic addition of phenyllithium to the pyridine ring.[3]

Synthesis of 2-Phenylpyridine N-Phenylbenzamide Derivatives

A prominent class of insecticidal 2-phenylpyridine derivatives features an N-phenylbenzamide moiety. A representative synthetic route to these compounds is outlined below.[1]

Caption: General workflow for the synthesis of 2-phenylpyridine N-phenylbenzamide derivatives.

Experimental Protocols

General Approach for the Synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (Intermediate C)

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5.0 mmol), 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10.0 mmol), and triphenylphosphine (0.5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), palladium(II) acetate (0.25 mmol) is added under a nitrogen atmosphere. The reaction mixture is stirred at 50°C for 6 hours. After completion, water is slowly added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Approach for the Synthesis of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid (Intermediate E)

To a solution of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (20.0 mmol) in N,N-dimethylformamide (100 mL), cesium carbonate (60.0 mmol) is added, and the mixture is stirred for 30 minutes. 5-fluoro-2-nitrobenzoic acid (21.0 mmol) is then added, and the reaction is stirred at 100°C for 9 hours. After cooling, water is added to quench the reaction, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over MgSO4, and concentrated to yield the product.[1]

General Approach for the Synthesis of Final 2-Phenylpyridine N-Phenylbenzamide Derivatives (G)

A solution of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid (1.0 mmol) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a solution of the appropriate substituted aniline (1.1 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0°C. The reaction is stirred at room temperature for 5 hours. The mixture is then washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.[1]

Insecticidal Activity Bioassay: Leaf Dipping Method

The insecticidal activity of the synthesized compounds is evaluated using the leaf-dipping method.[1] Cabbage leaf discs (for Mythimna separata) or bean leaf discs (for Aphis craccivora and Tetranychus cinnabarinus) are dipped into a series of concentrations of the test compounds (dissolved in a suitable solvent with a surfactant) for 10-15 seconds. After air-drying, the treated leaves are placed in petri dishes containing a moist filter paper. A set number of test insects (e.g., 10-20 third-instar larvae of M. separata or 20-30 adult aphids or mites) are introduced into each petri dish. The dishes are maintained at controlled temperature and humidity. Mortality is assessed after a specific period (e.g., 24-72 hours). A solution without the test compound is used as a negative control.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many 2-phenylpyridine insecticides is still under investigation. However, recent studies on structurally related pyridine-based insecticides, such as pyridine alkylsulfones, suggest a novel mode of action involving the inhibition of the vesicular acetylcholine transporter (VAChT).[4]

VAChT is a crucial protein in the cholinergic nervous system of insects. It is responsible for transporting the neurotransmitter acetylcholine (ACh) into synaptic vesicles. The subsequent release of ACh from these vesicles into the synaptic cleft is essential for nerve impulse transmission.[4][5]

Caption: Putative mechanism of action via inhibition of the vesicular acetylcholine transporter (VAChT).

By inhibiting VAChT, these insecticides prevent the loading of ACh into synaptic vesicles. This leads to a depletion of readily releasable ACh, thereby disrupting cholinergic synaptic transmission. The compromised neuromuscular function ultimately results in paralysis and death of the insect.[4] It is important to note that while this is a plausible mechanism for 2-phenylpyridine derivatives, further research is needed to definitively confirm their specific molecular target.

Structure-Activity Relationship (SAR)

The insecticidal activity of 2-phenylpyridine N-phenylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl and benzamide rings.

A study on a series of such compounds revealed the following preliminary SAR insights:[1]

-

Substituents on the N-phenyl ring of the benzamide: The presence of electron-withdrawing groups, such as chlorine, trifluoromethyl, and trifluoromethoxy, at the meta-position of the N-phenyl ring was found to be favorable for high insecticidal activity.[1]

-

Substituents on the benzene ring of the benzamide: A methoxy group at the ortho-position of the benzene ring of the benzamide moiety was also associated with optimal insecticidal activity.[1]

These findings suggest that the electronic and steric properties of the substituents play a crucial role in the interaction of these molecules with their biological target. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for designing more potent analogues.

Quantitative Data on Insecticidal Activity

The following table summarizes the insecticidal activity of a series of synthesized 2-phenylpyridine N-phenylbenzamide derivatives against various insect pests.

| Compound ID | R Group (on N-phenyl ring of benzamide) | % Inhibition at 500 mg/L vs. M. separata | % Inhibition at 500 mg/L vs. A. craccivora | % Inhibition at 500 mg/L vs. T. cinnabarinus | Reference |

| 5a | H | 100 | 73.3 | 76.5 | [1] |

| 5b | 2-OCH3 | 100 | 69.2 | 72.4 | [1] |

| 5c | 2-Cl | 80 | 65.4 | 70.3 | [1] |

| 5d | 3-Cl | 100 | 75.0 | 80.1 | [1] |

| 5e | 4-Cl | 90 | 71.2 | 75.3 | [1] |

| 5f | 2-CH3 | 80 | 68.3 | 71.2 | [1] |

| 5g | 5-Cl, 2-CH3 | 100 | 78.2 | 82.3 | [1] |

| 5h | 3-OCF3 | 100 | 80.1 | 85.4 | [1] |

| 5i | 3-CF3 | 90 | 76.5 | 81.2 | [1] |

| 5j | 4-CF3 | 80 | 70.3 | 74.8 | [1] |

| 5k | 4-COCH3 | 100 | 79.5 | 83.6 | [1] |

Data extracted from Zhang et al., 2023.[1]

Conclusion

2-Phenylpyridine derivatives represent a promising and versatile scaffold for the development of novel insecticides. This technical guide has provided a comprehensive overview of their synthesis, with a focus on a multi-step approach involving Suzuki-Miyaura coupling, nucleophilic substitution, and amidation to generate N-phenylbenzamide analogues. Detailed experimental protocols have been presented to aid in the practical synthesis and biological evaluation of these compounds.

While the precise mechanism of action for all derivatives is not fully elucidated, the inhibition of the vesicular acetylcholine transporter (VAChT) has been identified as a potential target for related pyridine-based insecticides, offering a promising avenue for future investigation. Preliminary structure-activity relationship studies have highlighted the importance of specific substitution patterns on the aromatic rings for maximizing insecticidal potency.

The quantitative data presented herein demonstrates the high efficacy of certain 2-phenylpyridine derivatives against a range of economically important insect pests. Further research focusing on optimizing the lead structures through medicinal chemistry efforts, elucidating the definitive mode of action, and understanding the resistance profiles will be crucial for the successful development of these compounds into next-generation crop protection agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]

- 4. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]

- 5. researchgate.net [researchgate.net]

2-Amino-4-phenylpyridine: A Promising Scaffold for the Development of Novel Herbicides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating challenge of herbicide resistance in weed populations necessitates the urgent discovery and development of novel herbicidal compounds with diverse modes of action. The pyridine ring is a well-established and versatile scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] Among pyridine-based structures, 2-amino-4-phenylpyridine has emerged as a particularly promising starting point for the design of new herbicidal agents due to its synthetic accessibility and the potential for diverse chemical modifications. This technical guide provides a comprehensive overview of the use of this compound and its derivatives in the development of novel herbicides, focusing on their synthesis, herbicidal activity, and mechanisms of action.

Herbicidal Activity of Phenylpyridine Derivatives

Derivatives of 2-phenylpyridine have demonstrated significant herbicidal efficacy against a range of both broadleaf and grass weeds. The herbicidal activity is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Quantitative data from various studies, including inhibition percentages, half-maximal inhibitory concentrations (IC50), and median effective doses (ED50), highlight the potential of this chemical class.

| Compound Series | Weed Species | Application | Dosage | Inhibition (%) | IC50/ED50 | Reference |

| Phenylpyridine-containing α-trifluoroanisole derivatives | Abutilon theophrasti (Velvetleaf) | Post-emergence | 37.5 g a.i./hm² | >80% | ED50 = 13.32 g a.i./hm² | [2] |

| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 37.5 g a.i./hm² | >80% | ED50 = 5.48 g a.i./hm² | [2] | |

| Eclipta prostrata (False daisy) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |

| Digitaria sanguinalis (Large crabgrass) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |

| Setaria viridis (Green foxtail) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |

| Nicotiana tabacum (Tobacco - PPO enzyme) | In vitro | - | - | IC50 = 9.4 nM | [2] | |

| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis (Large crabgrass) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] |

| Abutilon theophrasti (Velvetleaf) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] | |

| Setaria viridis (Green foxtail) | Post-emergence | 150 g a.i./hm² | 50% | - | [3] | |

| Eclipta prostrata (False daisy) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] | |

| Pyrrolidinone-containing 2-phenylpyridine derivatives | Echinochloa crus-galli (Barnyard grass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] |

| Digitaria sanguinalis (Large crabgrass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] | |

| Lolium perenne (Perennial ryegrass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] | |

| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 9.375 g a.i./ha | 100% | - | [4] | |

| Abutilon theophrasti (Velvetleaf) | Post-emergence | 9.375 g a.i./ha | 100% | - | [4] |

Mechanisms of Action and Signaling Pathways

Herbicides derived from the pyridine scaffold are known to act through various mechanisms, primarily by inhibiting key enzymes in essential plant metabolic pathways.[1] The specific mode of action of this compound derivatives can be tailored through chemical modification.

Inhibition of Amino Acid Synthesis

A prominent mode of action for many herbicides is the inhibition of amino acid biosynthesis.[5] Specifically, the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), is a common target.[5][6] Disruption of this pathway leads to a deficiency in these essential amino acids, thereby halting protein synthesis and causing plant death.[7]

Inhibition of Fatty Acid Synthesis

Another critical target for herbicides is the inhibition of fatty acid biosynthesis. Acetyl-CoA carboxylase (ACCase) is a crucial enzyme that catalyzes the first committed step in this pathway.[8][9] Inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes.[9] This leads to a loss of membrane integrity and ultimately cell death, particularly in rapidly growing meristematic tissues.[9]

Other Potential Mechanisms

Phenylpyridine derivatives have also been investigated as inhibitors of other crucial plant enzymes, such as protoporphyrinogen oxidase (PPO).[2][4] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathways, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage upon exposure to light.

Experimental Protocols

The development of novel herbicides based on the this compound scaffold involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of substituted 2-aminopyridines is through a multi-component condensation reaction.

Protocol: One-Pot Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3-carbonitrile

-

Reactant Mixture: In a round-bottom flask, combine 3-aryl-1-phenylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).

-

Solvent: Add a suitable solvent, such as ethanol or an ionic liquid like ethylammonium nitrate (2 mL).

-

Reaction Conditions: Reflux the reaction mixture at an appropriate temperature (e.g., 60°C) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Filter the resulting solid, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

Herbicidal Activity Screening

The evaluation of the herbicidal potential of newly synthesized compounds is typically performed through a series of standardized bioassays.

Protocol: Pre-Emergence Herbicidal Activity Assay

-

Test Solution Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) and prepare a series of concentrations. An emulsifier may be added to aid in dispersion in water.

-

Seed Planting: Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in plastic pots filled with a standard potting mix.

-

Herbicide Application: Uniformly spray the test solutions onto the soil surface one day after sowing the seeds. Include untreated and solvent-only controls.

-

Incubation: Maintain the pots in a greenhouse or growth chamber under controlled conditions of temperature (e.g., 25 ± 2 °C), humidity, and photoperiod.

-

Evaluation: After a set period (e.g., 15 days), visually assess the herbicidal effect by comparing the emergence and growth of weeds in the treated pots with the controls. Calculate the inhibition rate as a percentage relative to the control.

Protocol: Post-Emergence Herbicidal Activity Assay

-

Plant Cultivation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Spray the test solutions evenly onto the foliage of the weed seedlings until runoff.

-

Incubation and Evaluation: Maintain the treated plants under controlled conditions and assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 15 days after treatment).

Experimental and Developmental Workflow

The process of developing novel herbicides from a lead scaffold like this compound follows a logical progression from initial design to eventual product development.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel herbicides. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent herbicidal activity against a variety of problematic weeds. By targeting key plant enzymes such as ALS and ACCase, these compounds can effectively disrupt essential metabolic pathways. Further research focusing on the optimization of this scaffold, guided by structure-activity relationship studies and detailed mechanistic investigations, is warranted to develop next-generation herbicides that can contribute to sustainable weed management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

Methodological & Application

Synthesis of 2-Amino-4-phenylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the step-by-step synthesis of 2-Amino-4-phenylpyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of the 4-phenylpyridine backbone via a Suzuki-Miyaura coupling reaction, followed by a regioselective amination at the C2 position via the corresponding N-oxide.

Core Synthesis Strategy

The overall synthetic strategy involves two key transformations:

-

Step 1: Suzuki-Miyaura Coupling. This palladium-catalyzed cross-coupling reaction efficiently forms the carbon-carbon bond between a pyridine ring and a phenyl group, yielding the 4-phenylpyridine intermediate. This method is chosen for its high yields and tolerance of a wide range of functional groups.

-

Step 2: N-Oxidation and Amination. The 4-phenylpyridine is first oxidized to 4-phenylpyridine-N-oxide. This activation step facilitates a subsequent nucleophilic amination, which preferentially occurs at the C2 position, to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-phenylpyridine from 4-chloropyridine and phenylboronic acid.

Materials:

-

4-Chloropyridine hydrochloride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a stirred solution of 4-chloropyridine hydrochloride (5 mmol), phenylboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (10 mol%) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add palladium(II) acetate (5 mol%) under a nitrogen atmosphere.[1]

-

Heat the reaction mixture to 50°C and stir for 6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-